molecular formula C6H4N2O3 B155848 5-Nitropyridine-2-carbaldehyde CAS No. 35969-75-6

5-Nitropyridine-2-carbaldehyde

Cat. No.: B155848
CAS No.: 35969-75-6
M. Wt: 152.11 g/mol
InChI Key: NBHKYBWIGBFSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitropyridine-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Chemistry

5-Nitropyridine-2-carbaldehyde has been explored for various applications in material chemistry and synthetic organic chemistry. An alternative synthetic method was developed for the synthesis of 3-alkylated/arylated 5-nitropyridines, involving a three-component ring transformation, allowing modification of the substituent at the 3-position by changing the precursor aldehyde. This method enhances practicality and user-friendliness due to the use of solid ammonium acetate instead of ammonia as the nitrogen source (Le, Asahara, & Nishiwaki, 2015). Additionally, a multicomponent reaction approach was employed to acquire previously undescribed 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, highlighting the potential of this compound in the synthesis of nitrogen-containing scaffolds (Turgunalieva et al., 2023).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides synthesized from this compound were utilized in the synthesis of uridine derivatives, potential glycosyltransferases inhibitors. This indicates the compound's significance in developing therapeutic agents targeting specific biological pathways (Komor et al., 2012).

Thermodynamic Studies

Furthermore, the thermodynamic properties of compounds related to this compound, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, were studied to understand the nature of these compounds better. This investigation aids in optimizing the synthesis, purification, and application processes, providing valuable insights into the theoretical knowledge of these compounds’ nature (Dibrivnyi et al., 2015).

Chemical Process Optimization

The compound's role extends to chemical process optimization, as exemplified by the study on hydrogen peroxide oxidations, where 5-Bromo-2-nitropyridine, derived from a similar compound, was prepared from the corresponding amine. This showcases the compound's utility in developing reproducible and safe protocols for large-scale chemical synthesis (Agosti et al., 2017).

Safety and Hazards

5-Nitropyridine-2-carbaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

The future directions for 5-Nitropyridine-2-carbaldehyde could involve exploring how 5-nitropyridine-2-sulfonic acid and its potassium salt could be utilized as starting materials for 2,5-substituted pyridines . Additionally, the synthesis of unsymmetrical 5-nitropyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction could be a promising area of research .

Properties

IUPAC Name

5-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHKYBWIGBFSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569028
Record name 5-Nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35969-75-6
Record name 5-Nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitropyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diisobutylaluminiumo hydride (1 M in DCM, 44 mL, 44 mmol, 1.3 equiv) was added dropwise to a cold (−78° C.) solution of 5-nitro-pyridine-2-carboxylic acid ethyl ester (step 39.4) (6.56 g, 33.5 mmol) in DCM (130 mL), under an argon atmosphere. The reaction mixture was allowed to warm to 5° C., quenched by addition of an aqueous solution of potassium sodium tartrate, diluted with DCM and H2O, stirred for 16 h at rt, and filtered through a pad of celite. The filtrate was extracted several times with DCM. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue was purified by by silica gel column chromatography (EtOAc/Hex, 1:1) to provide 2.54 g of the title compound as a beige solid: ESI-MS: 151.1 [M−H]−.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of compound 2-methyl-5-nitropyridine (30) (10 g, 72.5 mmol) in 1,4-dioxane (150 mL) was added SeO2 (9.5 g, 87.0 mmol) at room temperature. The resulting reaction mixture was stirred at 80° C. for 16 h. The reaction mixture was evaporated, the residue was diluted with water (100 mL), the resulting precipitate was separated by filtration and the filtrate was extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with water (100 mL), brine (100 mL), the organic layer was dried over Na2SO4 and concentrated to give 31 (6.4 g, 58%) as a brown solid. Rf: 0.7 (30% EtOAc/pet-ether); 1H NMR (400 MHz, CDCl3): δ 10.18 (1H, s), 9.59 (1H, d, J=2.0 Hz), 8.68-8.65 (1H, m), 8.16 (1H, d, J=8.4 Hz)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Yield
58%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

5-Nitropyridine-2-carboxaldehyde was prepared from the nitro derivative, 2-methyl-3-nitropyridine, by the procedure employed for the synthesis of Example I, except that anhydrous dioxane was used as the solvent and the reaction time was 4 h. Yield: 2.0 g (42%); mp 66°-67° C. (lit. 66.5°-67.5° C.); TLC, Rf 0.85 (EtOAc); 1H NMR (90 MHz, CDCl3) δ 8.0 (d, 1H, 3-H, J3,4 =4.5 Hz), 8.30 (d, 1H, 4-H, J3,4 =4.5 Hz), 9.25 (s, 1H, 6-H), 10.45 (s, 1H, 2-CHO).
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Diisobutylaluminium hydride (1 M in DCM, 44 mL, 44 mmol, 1.3 equiv) was added dropwise to a cold (−78° C.) solution of 5-nitro-pyridine-2-carboxylic acid ethyl ester (step 39.4) (6.56 g, 33.5 mmol) in DCM (130 mL), under an argon atmosphere. The reaction mixture was allowed to warm to 5° C., quenched by addition of an aqueous solution of potassium sodium tartrate, diluted with DCM and H2O, stirred for 16 h at rt, and filtered through a pad of celite. The filtrate was extracted several times with DCM. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue was purified by by silica gel column chromatography (EtOAc/Hex, 1:1) to provide 2.54 g of the title compound as a beige solid: ESI-MS: 151.1 [M−H]−.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitropyridine-2-carbaldehyde
Reactant of Route 2
5-Nitropyridine-2-carbaldehyde
Reactant of Route 3
5-Nitropyridine-2-carbaldehyde
Reactant of Route 4
5-Nitropyridine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Nitropyridine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Nitropyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.